21-Dehydroxy Desoxymetasone
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Overview
Description
21-Dehydroxy Desoxymetasone is a synthetic glucocorticoid, a derivative of dexamethasone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is structurally similar to dexamethasone but lacks two hydroxyl groups, which may alter its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dideoxydexamethasone typically involves the modification of dexamethasone. The process includes selective deoxygenation reactions to remove the hydroxyl groups. Common reagents used in these reactions include reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions.
Industrial Production Methods
Industrial production of dideoxydexamethasone follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s purity and consistency. Techniques such as high-performance liquid chromatography (HPLC) are often employed for this purpose.
Chemical Reactions Analysis
Types of Reactions
21-Dehydroxy Desoxymetasone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
21-Dehydroxy Desoxymetasone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on cellular processes and gene expression.
Medicine: Explored for its anti-inflammatory and immunosuppressive properties, similar to dexamethasone.
Industry: Utilized in the development of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of dideoxydexamethasone involves binding to glucocorticoid receptors, leading to changes in gene expression. This binding results in the suppression of inflammatory mediators and immune responses. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune regulation.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive effects.
Prednisolone: Another glucocorticoid with similar properties but different pharmacokinetics.
Hydrocortisone: A naturally occurring glucocorticoid with broader applications.
Uniqueness
21-Dehydroxy Desoxymetasone is unique due to its structural modifications, which may result in different pharmacological properties compared to its parent compound, dexamethasone. These differences can be leveraged to develop new therapeutic agents with potentially improved efficacy and reduced side effects.
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17S)-17-acetyl-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO3/c1-12-9-17-16-6-5-14-10-15(25)7-8-21(14,4)22(16,23)18(26)11-20(17,3)19(12)13(2)24/h7-8,10,12,16-19,26H,5-6,9,11H2,1-4H3/t12-,16+,17+,18+,19-,20+,21+,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUABADHSGXOHOJ-GAYBOGBZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)C)C)O)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)C)C)O)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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